![molecular formula C10H14BrN3O B13658960 5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine](/img/no-structure.png)
5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine can be achieved through various synthetic routes. One common method involves the reduction of 2-amino-3-nitro-5-bromopyridine using stannous chloride . The reaction conditions typically involve the use of a solvent such as tetrahydrofuran (THF) and a reducing agent like lithium aluminum hydride (LiAlH4) under an inert atmosphere .
Analyse Chemischer Reaktionen
5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, where the bromine atom is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include solvents like THF, dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or agonist, depending on the context of its use. It binds to target proteins or enzymes, altering their activity and affecting downstream signaling pathways . The exact molecular targets and pathways involved vary based on the specific application and research focus.
Vergleich Mit ähnlichen Verbindungen
5-Bromo-N3-(tetrahydro-2H-pyran-4-yl)pyridine-2,3-diamine can be compared with other similar compounds, such as:
2,3-Diamino-5-bromopyridine: This compound is used in the preparation of various heterocyclic compounds and has similar chemical properties.
4-(Bromomethyl)tetrahydro-2H-pyran: This compound is used in nickel-catalyzed alkyl-alkyl Suzuki coupling reactions and has applications in the synthesis of selective small-molecule receptor agonists.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions with molecular targets and its versatility in various chemical reactions and research applications .
Eigenschaften
Molekularformel |
C10H14BrN3O |
---|---|
Molekulargewicht |
272.14 g/mol |
IUPAC-Name |
5-bromo-3-N-(oxan-4-yl)pyridine-2,3-diamine |
InChI |
InChI=1S/C10H14BrN3O/c11-7-5-9(10(12)13-6-7)14-8-1-3-15-4-2-8/h5-6,8,14H,1-4H2,(H2,12,13) |
InChI-Schlüssel |
MMPRFGMCEXFGJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCC1NC2=C(N=CC(=C2)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.